1-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
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Overview
Description
1-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Mechanism of Action
Target of Action
The primary targets of the compound 1-{1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol are currently unknown. The compound contains a benzimidazole moiety, which is a common structural component in many pharmaceutical drugs and is known to interact with a variety of biological targets . .
Mode of Action
Given the presence of the benzimidazole moiety, it is possible that the compound may interact with its targets via hydrogen bonding, given the hydrogen bond donor and acceptor sites present in the benzimidazole structure . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Benzimidazole derivatives have been found to interact with a variety of biochemical pathways, including those involved in cell division, protein synthesis, and enzyme activity . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Benzimidazole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action . .
Preparation Methods
The synthesis of 1-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:
Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzodiazole ring.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the phenoxyethyl moiety.
Introduction of the Propanol Group: The final step involves the addition of the propanol group, which can be achieved through various methods such as reduction or Grignard reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at various positions on the benzodiazole ring or the phenoxyethyl group, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions.
Scientific Research Applications
1-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: It is explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
1-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can be compared with other similar compounds, such as:
1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde: This compound shares a similar phenoxyethyl group but differs in the core structure, leading to different chemical and biological properties.
N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine: Another compound with a similar phenoxyethyl group, but with different functional groups and applications.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-4-19(23)20-21-17-7-5-6-8-18(17)22(20)9-10-24-16-12-14(2)11-15(3)13-16/h5-8,11-13,19,23H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVYZOJWFPKWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCOC3=CC(=CC(=C3)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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